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Compound of Interest

6-iodo-2H-3,1-benzoxazine-
2,4(1H)-dione

Cat. No.: B052693

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure,
and reactivity of 6-iodoisatoic anhydride. This compound serves as a valuable building block in
synthetic organic chemistry, particularly in the development of novel heterocyclic scaffolds for
the pharmaceutical industry. The inclusion of an iodine atom offers a versatile handle for further
functionalization, making it a key intermediate in the synthesis of diverse molecular
architectures.

Core Chemical and Physical Properties

6-lodoisatoic anhydride, also known as 6-iodo-1H-benzo[d][1][2]oxazine-2,4-dione, is a pale

brown solid at room temperature.[2] Its key physical and structural properties are summarized
below.
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Property Value

IUPAC Name 6-lodo-2H-3,1-benzoxazine-2,4(1H)-dione
Synonyms 6-lodo-1H-benzo[d][1][2]oxazine-2,4-dione
Molecular Formula CsH4INOs3

Molecular Weight 289.03 g/mol

Appearance Pale brown solid[2]

Melting Point 196-198 °C[2]

CAS Number 17659-59-3

Chemical Structure and Spectroscopic Analysis

The structure of 6-iodoisatoic anhydride is characterized by a bicyclic system containing a
benzene ring fused to a 1,3-oxazine-2,4-dione ring, with an iodine atom substituted at the 6-
position.

Figure 1: Chemical structure of 6-iodoisatoic anhydride.

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of 6-iodoisatoic anhydride.
Below are the characteristic data obtained from various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e H NMR (400 MHz, DMSO-ds): The proton NMR spectrum shows signals in the aromatic
region corresponding to the protons on the benzene ring, and a characteristic broad singlet
for the N-H proton.

o 8 11.63 (s, 1H, NH)
o 88.13(d, J = 1.2 Hz, 1H, Ar-H)

o 08.01(dd, J=8.5, 1.2 Hz, 1H, Ar-H)
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o 86.96 (d, J = 8.5 Hz, 1H, Ar-H)[2]

e 13C NMR (100 MHz, DMSO-ds): The carbon NMR spectrum displays signals for the carbonyl
carbons, the aromatic carbons, and the carbon atom bearing the iodine.

o & 159.2 (C=0)

[e]

8 147.3 (C=0)

o

8 145.3 (Ar-C)

[¢]

5 141.6 (Ar-C)

[¢]

5 136.9 (Ar-C)

[e]

5 118.2 (Ar-C)

o

5 113.1 (Ar-C)

[¢]

0 86.4 (Ar-C-1)[2]
Infrared (IR) Spectroscopy

The IR spectrum is dominated by the characteristic stretches of the anhydride and amine
functional groups.

e IR (KBr, vicm~1): 3169, 3083 (N-H stretch), 1758 (asymmetric C=0 stretch), 1703 (symmetric
C=0 stretch).[2] The two distinct carbonyl peaks are a hallmark of the anhydride functional

group.[3]
Mass Spectrometry (MS)
Electron lonization Mass Spectrometry (EIMS) confirms the molecular weight of the compound.

e EIMS (m/z, rel. int. %): [M]* 289 (52), 245 (100), 217 (22).[2] The fragment at m/z 245
corresponds to the loss of carbon dioxide (COz), a typical fragmentation pattern for isatoic
anhydrides.
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Reactivity and Synthetic Utility

Isatoic anhydrides are versatile intermediates in organic synthesis. The anhydride moiety is
susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is the basis
for its use in constructing a wide array of heterocyclic compounds.

Alcohols/Phenols Primary/Secondary Amines 6-lodoisatoic Anhydride Water (Hydrolysis) Amino Acids

+ R-o%-NHz X H20
2-Aminobenzoates 2-Aminobenzamides 2-Aminobenzoic Acid Benzodiazepine-2,5-diones

Click to download full resolution via product page

+ a-Amino Acid Ester

Figure 2: General reactivity of 6-iodoisatoic anhydride with various nucleophiles.

The presence of the iodine atom on the aromatic ring provides an additional site for
modification, typically through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck,
Sonogashira), which significantly expands its synthetic potential in drug discovery programs.
Isatoic anhydride and its derivatives are key precursors for synthesizing biologically active
molecules such as quinazolines, quinazolinones, and benzodiazepines.[4]

Experimental Protocols
General Synthesis of 6-lodoisatoic Anhydride

A common method for the synthesis of isatoic anhydride derivatives is the palladium-catalyzed
carbonylation of the corresponding ortho-iodoanilines.[4]

Final Product: Characterization:
6-lodoisatoic Anhydride NMR, IR, MS, MP

Purification:

Reaction with Phosgene or equivalent Recrystallization or Chromatography

Cyclization
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Figure 3: A generalized workflow for the synthesis and characterization of 6-iodoisatoic
anhydride.

lllustrative Protocol:

Reaction Setup: To a solution of 2-amino-5-iodobenzoic acid in a suitable aprotic solvent
(e.g., dioxane or THF), a phosgene equivalent such as triphosgene or diphosgene is added
portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

o Reaction Progression: The reaction mixture is stirred at room temperature and monitored by
thin-layer chromatography (TLC) until the starting material is consumed.

o Work-up: The solvent is removed under reduced pressure. The crude product is then treated
with a non-polar solvent (e.g., hexane) to precipitate the solid.

 Purification: The resulting solid is collected by filtration and can be further purified by
recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 6-
iodoisatoic anhydride.[2]

o Characterization: The final product is characterized by NMR, IR, and mass spectrometry, and
its melting point is determined to confirm its identity and purity.

Applications in Drug Development

Isatoic anhydrides are considered privileged scaffolds in medicinal chemistry. Their ability to
react with a variety of nucleophiles allows for the generation of large libraries of compounds for
high-throughput screening. The "6-iodo" substituent is particularly attractive as it allows for late-
stage diversification of drug candidates, enabling the fine-tuning of pharmacological properties
such as potency, selectivity, and metabolic stability. Anhydride-based prodrugs have also been
explored to enhance the bioavailability and extend the duration of action of nonsteroidal anti-
inflammatory drugs.[5][6]

Conclusion

6-lodoisatoic anhydride is a synthetically versatile and valuable intermediate for the preparation
of a wide range of heterocyclic compounds with potential applications in drug discovery and
development. Its well-defined chemical and physical properties, coupled with its predictable
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reactivity, make it an important tool for medicinal and synthetic chemists. The detailed
spectroscopic data provided in this guide serves as a reliable reference for the characterization
and quality control of this compound in a research setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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